molecular formula C18H28ClN3O B2707109 4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide CAS No. 1023506-67-3

4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide

Cat. No.: B2707109
CAS No.: 1023506-67-3
M. Wt: 337.89
InChI Key: PMNIYMNMQZLNBB-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide is a chemical compound with a complex structure that includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a hexylformamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylphenylpiperazine with hexylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-benzamide: This compound has a similar structure but with a benzamide group instead of a hexylformamide group.

    (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-chlorophenyl)formamide: This compound features a 4-chlorophenyl group in place of the hexyl group.

Uniqueness

4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexylformamide group may contribute to its lipophilicity and ability to interact with lipid membranes, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3O/c1-3-4-5-6-9-20-18(23)22-12-10-21(11-13-22)17-14-16(19)8-7-15(17)2/h7-8,14H,3-6,9-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNIYMNMQZLNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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